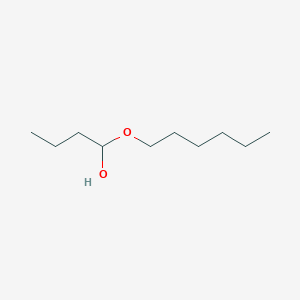

1-(Hexyloxy)butan-1-ol

Description

1-(Hexyloxy)butan-1-ol is a monoether-alcohol compound with the molecular formula C₁₀H₂₂O₂, consisting of a butan-1-ol backbone substituted with a hexyloxy group (-O-C₆H₁₃) at the first carbon.

Properties

CAS No. |

144548-10-7 |

|---|---|

Molecular Formula |

C10H22O2 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

1-hexoxybutan-1-ol |

InChI |

InChI=1S/C10H22O2/c1-3-5-6-7-9-12-10(11)8-4-2/h10-11H,3-9H2,1-2H3 |

InChI Key |

VGJFPMONCRMUAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(CCC)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Hexyloxy)butan-1-ol can be achieved through several routes. One common method involves the reaction of butan-1-ol with hexyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an S_N2 mechanism, resulting in the substitution of the hydroxyl group with the hexyloxy group. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(Hexyloxy)butan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alkenes using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Esterification: Reaction with carboxylic acids or acid anhydrides in the presence of a catalyst like sulfuric acid can form esters.

Scientific Research Applications

1-(Hexyloxy)butan-1-ol has several applications in scientific research:

Chemistry: It is used as a solvent and intermediate in organic synthesis.

Biology: The compound can be used in the study of lipid membranes and their interactions due to its amphiphilic nature.

Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism by which 1-(Hexyloxy)butan-1-ol exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with lipid membranes, altering their fluidity and permeability. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane-bound proteins and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Hexyloxy)butan-1-ol with structurally related compounds, focusing on molecular properties, functional groups, and inferred characteristics:

Key Comparisons

Lipophilicity and Solubility The hexyloxy group in 1-(Hexyloxy)butan-1-ol likely increases lipophilicity compared to phenyl-substituted butanols (e.g., 1-(2-methylphenyl)butan-1-ol), which have aromatic rings that balance hydrophobicity with π-π interactions . Compared to hexan-1-ol (C₆H₁₄O), the hexyloxy derivative’s ether linkage reduces polarity, further decreasing water solubility .

Synthetic Utility

- Siloxy-protected derivatives (e.g., 4-(tert-butyldimethylsilanyloxy)butan-1-ol) are commonly used in multistep synthesis to shield hydroxyl groups, whereas 1-(Hexyloxy)butan-1-ol may serve as a solvent or surfactant due to its dual functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.